molecular formula C8H7FO2 B1660496 4-Fluoro-2-hydroxy-3-methylbenzaldehyde CAS No. 775337-99-0

4-Fluoro-2-hydroxy-3-methylbenzaldehyde

Cat. No. B1660496
Key on ui cas rn: 775337-99-0
M. Wt: 154.14
InChI Key: RUHKVADIBDETCH-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To 2.19 g (17.36 mmol) of 3-fluoro-2-methylphenol in 87 mL of anhydrous acetonitrile was added 12.1 g (126.73 mmol) of MgCI2 portionwise followed by addition of 9.0 mL (64.93 mmol) of TEA to afford a pinkish reaction mixture. To this mixture was added 3.8 g (126.73 mmol) of paraformaldehyde and the resulting yellow colored mixture was heated to relux for 4 hours. After cooling to room temperature, to the mixture was added 5% HCl slowly. The reaction was extracted with EtOAc (3×), washed with satd NaCl (3×), dried over MgSO4, filtered, and concd to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (1:9) to afford 2.02 g (75%) of a pale tan oil which later solidified: 1H NMR (CDCl3/400 MHz) 2.14 (d, 3H, J=1.6 Hz), 6.68 (t, 1 H, J=8.8 Hz), 7.37 (dd, 1H, J=6.4, 8.4 Hz), 9.78 (s, 1H), 11.59 (d, 1H, J=2.0 Hz); HRMS (EI+) m/z calcd for (C8H7FO2) 154.0430, found 154.0428.
Quantity
2.19 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCI2
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:9])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:10]=[O:11].Cl>C(#N)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:10]=[O:11])=[C:4]([OH:8])[C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)O)C
Name
MgCI2
Quantity
12.1 g
Type
reactant
Smiles
Name
Quantity
87 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
TEA
Quantity
9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a pinkish reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow colored mixture was heated
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with satd NaCl (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
concd to afford an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography with EtOAc/hexane (1:9)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=C(C=O)C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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